N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobenzamide
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Overview
Description
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobenzamide is a complex organic compound featuring a benzo[d]imidazole core, a piperidine ring, and a chlorobenzamide moiety
Mechanism of Action
Target of action
Imidazole compounds are known to interact with a variety of targets due to their broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of action
The mode of action of imidazole compounds can vary greatly depending on their specific structure and the target they interact with. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical pathways
The biochemical pathways affected by imidazole compounds can be numerous and diverse, given the wide range of biological activities these compounds can exhibit .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that imidazole compounds might have good absorption and distribution properties.
Result of action
The molecular and cellular effects of imidazole compounds can vary greatly depending on their specific structure and the biological activity they exhibit .
Action environment
The action, efficacy, and stability of imidazole compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the imidazole ring, potentially influencing its interaction with targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved through the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzo[d]imidazole and chlorobenzamide moieties can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed on the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides or amines.
Substitution: Formation of substituted piperidines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Bilastine N-Oxide: Contains a similar benzo[d]imidazole core and piperidine ring.
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)benzoic acid: Features a benzo[d]imidazole moiety and a carboxylic acid group.
Uniqueness: N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobenzamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O3S/c26-19-7-5-18(6-8-19)25(31)27-20-9-11-21(12-10-20)34(32,33)30-15-13-17(14-16-30)24-28-22-3-1-2-4-23(22)29-24/h1-12,17H,13-16H2,(H,27,31)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDHYJWZWCEGMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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